molecular formula C4H11Cl2N B13556912 (2S)-1-chlorobutan-2-aminehydrochloride CAS No. 952652-31-2

(2S)-1-chlorobutan-2-aminehydrochloride

Cat. No.: B13556912
CAS No.: 952652-31-2
M. Wt: 144.04 g/mol
InChI Key: KCFMGRDFBNKXFB-WCCKRBBISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-1-chlorobutan-2-aminehydrochloride is a chiral amine compound with a chlorine atom attached to the first carbon and an amine group attached to the second carbon in the butane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-chlorobutan-2-aminehydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with (S)-2-aminobutan-1-ol.

    Chlorination: The hydroxyl group of (S)-2-aminobutan-1-ol is converted to a chlorine atom using thionyl chloride (SOCl₂) under anhydrous conditions.

    Formation of Hydrochloride Salt: The resulting (2S)-1-chlorobutan-2-amine is then treated with hydrochloric acid (HCl) to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would be optimized for large-scale production, focusing on efficient use of reagents and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-chlorobutan-2-aminehydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions (OH⁻) or amines.

    Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction Reactions: The compound can be reduced to form secondary amines or other reduced derivatives.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) or other strong bases in aqueous or alcoholic solutions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products

    Substitution: Formation of (2S)-1-hydroxybutan-2-amine or other substituted derivatives.

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary amines or other reduced products.

Scientific Research Applications

(2S)-1-chlorobutan-2-aminehydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (2S)-1-chlorobutan-2-aminehydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor, affecting biochemical pathways and cellular functions. The specific pathways and targets depend on the context of its application, whether in medicinal chemistry or biochemical research.

Comparison with Similar Compounds

Similar Compounds

    (2R)-1-chlorobutan-2-aminehydrochloride: The enantiomer of (2S)-1-chlorobutan-2-aminehydrochloride, with similar chemical properties but different biological activities.

    1-chlorobutan-2-amine: The non-chiral version of the compound, lacking the specific stereochemistry.

    2-chlorobutan-1-amine: A positional isomer with the chlorine and amine groups on different carbons.

Uniqueness

This compound is unique due to its specific stereochemistry, which can result in different biological activities and interactions compared to its enantiomer or other isomers. This makes it valuable in research and potential therapeutic applications where stereochemistry plays a crucial role.

Properties

CAS No.

952652-31-2

Molecular Formula

C4H11Cl2N

Molecular Weight

144.04 g/mol

IUPAC Name

(2S)-1-chlorobutan-2-amine;hydrochloride

InChI

InChI=1S/C4H10ClN.ClH/c1-2-4(6)3-5;/h4H,2-3,6H2,1H3;1H/t4-;/m0./s1

InChI Key

KCFMGRDFBNKXFB-WCCKRBBISA-N

Isomeric SMILES

CC[C@@H](CCl)N.Cl

Canonical SMILES

CCC(CCl)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.